3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Description
3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one is a propanone derivative featuring a chloro-substituted carbonyl group and a 4-hydroxy-3-propylpiperidine moiety. This compound belongs to a class of molecules where structural modifications on the piperidine ring and the propanone backbone influence physicochemical properties and biological activity.
Properties
IUPAC Name |
3-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-3-9-8-13(7-5-10(9)14)11(15)4-6-12/h9-10,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKBGBCLQOVMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one typically involves the chlorination of a precursor compound followed by the introduction of the piperidine ring. One common method involves the reaction of 3-chloropropiophenone with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the chloro group can yield a variety of substituted piperidine derivatives.
Scientific Research Applications
3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Effects on the Piperidine/Heterocyclic Ring
Hydroxy and Alkyl Substituents
- Target Compound : The 4-hydroxy and 3-propyl groups on the piperidine ring likely enhance hydrogen-bonding capacity and lipophilicity, respectively. This balance may improve solubility and target interactions in biological systems.
- Analog () : 3-Chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one lacks a hydroxy group but was conjugated to hydroxyproline (Hyp), resulting in radical scavenging activity (IC50 = 4.1 µM/mL) due to the Hyp’s pyrrolidine -OH group . This suggests that hydroxylation at specific positions enhances antioxidant activity.
Aromatic vs. Heterocyclic Moieties
- Analog () : 3-Chloro-1-(thiophen-2-yl)propan-1-one features a thiophene ring, which increases electron density and reactivity in Friedel-Crafts acylations compared to piperidine derivatives. Reduction of this compound yielded mixtures of alcohols, highlighting stability differences .
- Analog () : 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one, synthesized via Friedel-Crafts acylation, demonstrates how electron-withdrawing chloro groups on aryl rings influence reactivity and yield (good yields reported) .
Role of Stereochemistry and Chiral Centers
- Analog (): (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one introduced a chiral center, generating diastereomers separable by chromatography. This underscores the importance of stereochemistry in pharmacokinetics and receptor binding .
Radical Scavenging and Antioxidant Effects
- Analog (): Amino acid conjugates of 3-chloro-1-(dibenzazepine-5-yl)propan-1-one showed enhanced DPPH radical scavenging compared to the parent compound. The Hyp conjugate’s IC50 (4.1 µM/mL) outperformed tyrosine (47 µM/mL) and phenylalanine derivatives, emphasizing the critical role of -OH groups .
Enzyme Inhibition
- Analog (): 3-Amino-1-arylpropan-1-one derivatives inhibited Leishmania infantum trypanothione reductase. Substitution at the aryl group (e.g., 4-fluorophenyl) influenced reaction pathways, yielding mono- or disubstituted products .
Comparative Data Table
Key Findings and Implications
Hydroxy Groups : Enhance biological activity (e.g., radical scavenging) and solubility, as seen in Hyp conjugates .
Alkyl Chains : Propyl groups may improve membrane permeability but reduce aqueous solubility.
Heterocyclic vs. Aromatic Cores : Thiophene and dibenzazepine moieties alter electronic properties and reactivity .
Stereochemistry : Critical for biological targeting and pharmacokinetics .
Biological Activity
3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one, with the CAS number 2097998-20-2, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.7350 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCC1CN(CCC1O)C(=O)CCCl |
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with various receptors in the central nervous system (CNS). Similar compounds have shown affinity for histamine receptors and other neurotransmitter pathways, suggesting potential applications in treating neurological disorders.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Neuropharmacological Effects
2. In Vitro Studies
- In vitro evaluations have shown that related compounds with similar structures exhibit significant potency against certain receptor types. For instance, some 4-hydroxypiperidine derivatives have demonstrated high affinity for H3 receptors, which could be extrapolated to hypothesize similar activity for this compound .
Case Studies
While specific case studies on this compound are scarce, related research provides insight into its potential applications:
Case Study 1: Histamine H3 Receptor Antagonists
- A study evaluating various piperidine derivatives found that modifications in the aliphatic chain significantly affected receptor affinity. Compounds with longer chains exhibited varying degrees of potency, indicating the importance of structural configuration in biological activity .
Case Study 2: Neuroprotective Properties
- Research on similar compounds has suggested neuroprotective effects in models of neurodegeneration, potentially positioning this compound as a candidate for further exploration in neuroprotective therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
